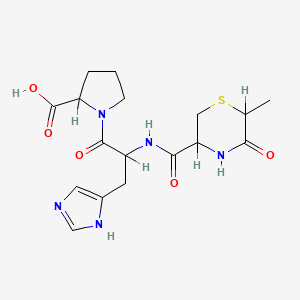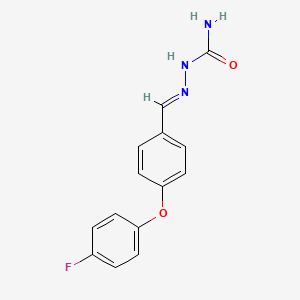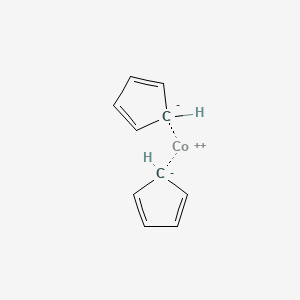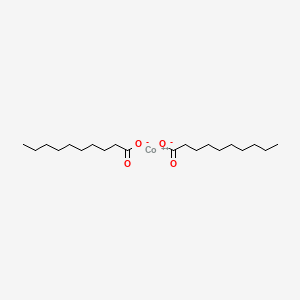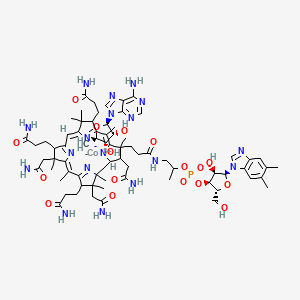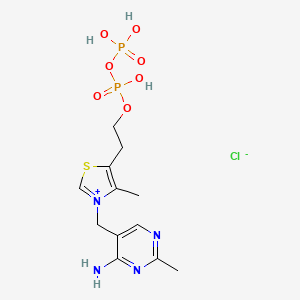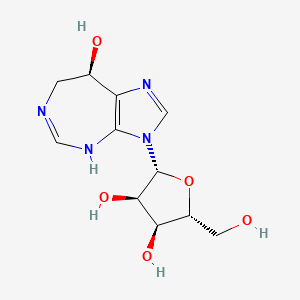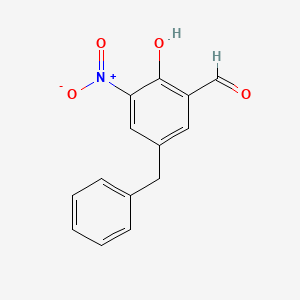
CV-3988
描述
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, is a compound that has been studied for its role in blood pressure regulation . It has been identified as an antagonist of acetyl glyceryl ether phosphorylcholine (AGEPC), a compound that has a strong hypotensive action .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. As an analog of AGEPC , it likely shares some structural similarities. A detailed molecular structure would require access to chemical databases or scientific literature that specifically describes the structure of this compound.Chemical Reactions Analysis
This compound has been studied for its interaction with AGEPC. It has been found to inhibit the binding of AGEPC to platelets . This suggests that this compound may interact with AGEPC or its receptors in a way that prevents AGEPC from exerting its usual effects.科学研究应用
移植保存
CV-3988: 已被研究用于心脏和肺脏移植的保存。 它在改善这些器官缺血再灌注后的功能指标方面显示出前景,这对于移植的成功至关重要 。该化合物拮抗血小板活化因子 (PAF) 的能力有助于减少缺血再灌注损伤,从而保存移植器官的活力。
眼科学
在眼科学领域,This compound 已被用于研究其对碱烧伤引起的角膜新生血管形成的抑制作用 。该化合物对 PAF 受体的拮抗作用已显示出减少血管生成因子的表达,这表明其在治疗角膜混浊和新生血管形成方面具有潜在的治疗用途。
心血管研究
This compound: 由于其选择性 PAF 拮抗特性,在心血管研究中备受关注。 通过减少血小板对 PAF 的敏感性,它有可能减轻血小板聚集导致心血管并发症的疾病 。这种应用在动脉粥样硬化的治疗方法开发中尤为重要,因为血小板活化在其中起着重要作用。
免疫学
最后,this compound 的免疫调节作用在免疫学领域可能具有重要意义。通过调节 PAF 的活性,它可以影响免疫反应,并可用于治疗自身免疫性疾病。
这些应用中的每一个都证明了 this compound 在科学研究中的多功能性,以及它对各个医学领域的潜在贡献。该化合物拮抗 PAF 的能力使其成为开发治疗各种疾病的方法的宝贵工具。
血小板活化因子拮抗剂 this compound 在心脏和肺脏移植保存中的作用。 血小板活化因子受体拮抗剂 this compound 和银杏内酯 B 对碱烧伤引起的角膜新生血管形成的抑制作用。 选择性 PAF 拮抗剂 this compound 的有效性和耐受性。
作用机制
Target of Action
CV-3988 is a specific inhibitor of the platelet-activating factor (PAF) . PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and anaphylaxis .
Mode of Action
This compound acts as an antagonist to PAF, meaning it binds to the PAF receptor and blocks its activation . By doing so, it inhibits the action of PAF both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAF signaling pathway . By blocking the PAF receptor, this compound prevents the downstream effects of PAF activation, which include platelet aggregation and inflammation .
Result of Action
The primary result of this compound’s action is the inhibition of PAF-induced responses . This includes reducing platelet sensitivity to PAF , suppressing anaphylactic shock in certain mouse strains , and preserving heart and lung function during transplantation .
Action Environment
The efficacy of this compound can be influenced by various factors. Additionally, the compound’s effectiveness in preserving heart and lung function during transplantation suggests it may be particularly useful in ischemic environments .
生化分析
Biochemical Properties
CV-3988 plays a crucial role in biochemical reactions by acting as a selective antagonist of platelet-activating factor (PAF). It interacts with the PAF receptor, inhibiting the binding of PAF to its receptor site . This interaction prevents the downstream signaling pathways that PAF would typically activate, thereby modulating various physiological responses. The compound’s ability to inhibit PAF makes it useful in studying inflammatory responses and other PAF-related processes.
Cellular Effects
This compound has been shown to influence various cellular processes. By blocking the PAF receptor, it affects cell signaling pathways that are involved in inflammation, immune responses, and platelet aggregation . This compound can modulate gene expression and cellular metabolism by preventing PAF-induced activation of these pathways. For instance, in studies involving heart and lung preservation for transplantation, this compound demonstrated protective effects against ischemia-reperfusion injury by reducing oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting PAF from exerting its effects. This competitive inhibition prevents the activation of G-protein coupled receptor signaling pathways that PAF would normally trigger . As a result, the downstream effects, such as the release of inflammatory mediators and platelet aggregation, are suppressed. This mechanism highlights the compound’s potential in therapeutic applications where PAF-related pathways are implicated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on PAF over extended periods . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against PAF-induced cellular damage, although its effectiveness may diminish with prolonged exposure due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAF-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood parameters and potential organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic processing in the liver, where it is converted into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action. Understanding these pathways is essential for optimizing the use of this compound in clinical and research settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once administered, the compound is distributed throughout the body, with a particular affinity for tissues involved in inflammatory responses. Its localization and accumulation in these tissues enhance its therapeutic potential by ensuring targeted inhibition of PAF-related pathways.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the PAF receptor . This localization is crucial for its function as a PAF antagonist, as it allows the compound to effectively compete with PAF for receptor binding. Additionally, any post-translational modifications that direct this compound to specific cellular compartments can further influence its activity and efficacy.
属性
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85703-73-7, 92203-21-9 | |
| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 3988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)
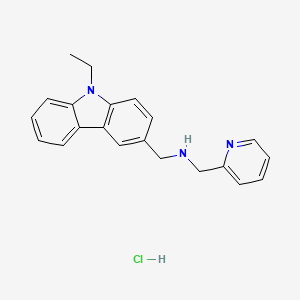
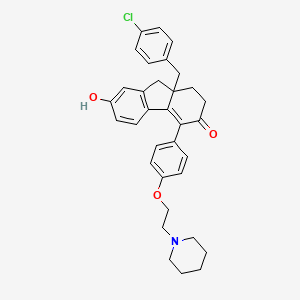

![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
